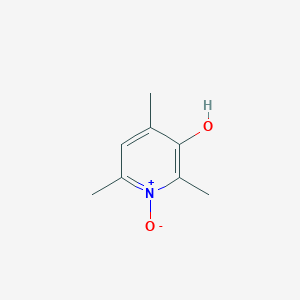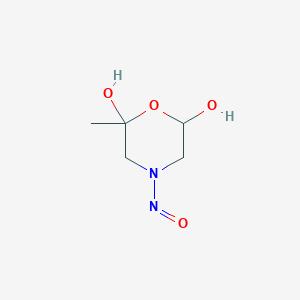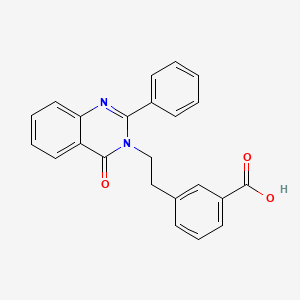
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and aluminum chloride as catalysts.
Attachment of the Benzoic Acid Moiety: The final step involves the reaction of the quinazolinone derivative with 2-bromoethyl benzoate in the presence of a base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoic acid moiety can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial drugs.
Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid involves its interaction with specific molecular targets and pathways. In antibacterial applications, the compound targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins, leading to cell lysis and death. In cancer therapy, it inhibits enzymes involved in cell proliferation and survival, such as tyrosine kinases, thereby inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
- 3-(4-Chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-(2-(4-Oxo-2-phenylquinazolin-3(4H)-yl)ethyl)benzoic acid stands out due to its unique combination of a quinazolinone core, phenyl group, and benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
123845-83-0 |
|---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[2-(4-oxo-2-phenylquinazolin-3-yl)ethyl]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-19-11-4-5-12-20(19)24-21(17-8-2-1-3-9-17)25(22)14-13-16-7-6-10-18(15-16)23(27)28/h1-12,15H,13-14H2,(H,27,28) |
InChI Key |
PHOGTKZJNJOIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


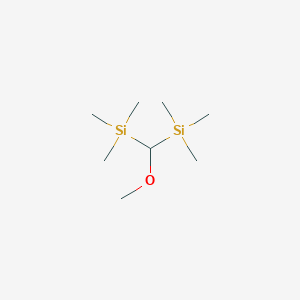
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
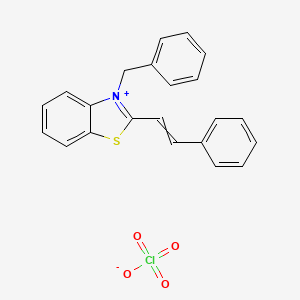
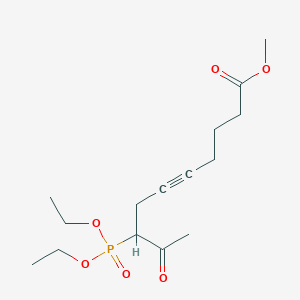

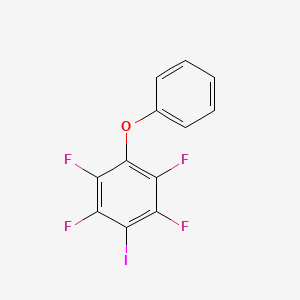
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
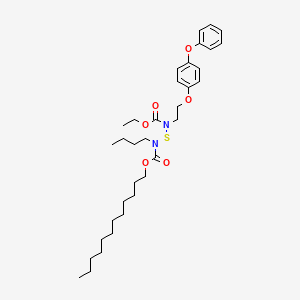
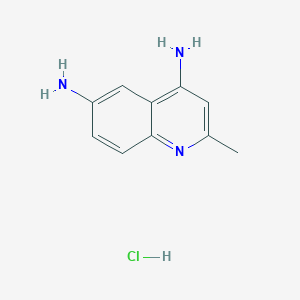
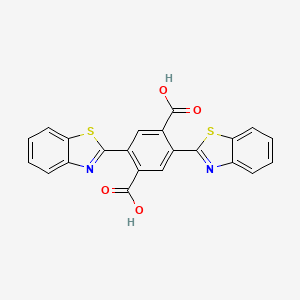
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)
